Map3K14-IN-173
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2113617-02-8 |
|---|---|
Molecular Formula |
C29H31N7O2 |
Molecular Weight |
509.614 |
IUPAC Name |
(3S)-5-[2-[5-cyano-2-methyl-4-(2-morpholin-4-ylethyl)anilino]pyrimidin-4-yl]-3-(hydroxymethyl)-3-methyl-1,2-dihydroindole-7-carbonitrile |
InChI |
InChI=1S/C29H31N7O2/c1-19-11-20(4-6-36-7-9-38-10-8-36)22(15-30)14-26(19)35-28-32-5-3-25(34-28)21-12-23(16-31)27-24(13-21)29(2,18-37)17-33-27/h3,5,11-14,33,37H,4,6-10,17-18H2,1-2H3,(H,32,34,35)/t29-/m0/s1 |
InChI Key |
VQBPWNWQPUQVHN-GDLZYMKVSA-N |
SMILES |
CC1=CC(=C(C=C1NC2=NC=CC(=N2)C3=CC(=C4C(=C3)C(CN4)(C)CO)C#N)C#N)CCN5CCOCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MAP3K14-IN 173; MAP3K14 IN-173; MAP3K14 IN 173; MAP3K14-IN-173 |
Origin of Product |
United States |
Molecular Mechanisms of Map3k14 Kinase Activity and Regulation
Enzymatic Function of MAP3K14: Phosphorylation of Downstream Targets
The primary role of MAP3K14 is to act as a lymphotoxin beta-activated kinase that is almost exclusively involved in the activation of the NF-κB pathway. genecards.org Its kinase activity is directed at specific downstream targets, initiating a cascade that results in the activation of NF-κB transcription factors.
A critical function of MAP3K14 is the phosphorylation of the α subunit of the IκB kinase (IKK) complex, known as IKKα or CHUK. mdpi.comgenecards.org MAP3K14 directly phosphorylates IKKα, which in turn activates it. mdpi.com This phosphorylation event is a pivotal step for the subsequent events in the non-canonical pathway. mdpi.com The inhibitor, Map3K14-IN-173, has been shown to effectively inhibit the levels of phosphorylated IKKα in L363 multiple myeloma cells with an IC50 of 1.3 nM. molnova.comprobechem.com This demonstrates a direct link between MAP3K14 kinase activity and the phosphorylation state of IKKα. molnova.comprobechem.com
Following the MAP3K14-mediated activation of IKKα, the activated IKKα then phosphorylates the NF-κB precursor protein, NFKB2/p100. mdpi.comgenecards.org This phosphorylation marks p100 for ubiquitination and subsequent proteolytic processing by the proteasome. mdpi.com This processing cleaves the inhibitory C-terminal ankyrin repeat domain from p100, generating the mature, transcriptionally active p52 subunit. mdpi.com The p52 protein then typically dimerizes with RelB, and this p52-RelB complex translocates to the nucleus to regulate the transcription of target genes. mdpi.com MAP3K14 also functions as an adaptor protein, helping to recruit IKKα to p100, forming a necessary complex for the efficient generation of p52. mdpi.com
Protein-Protein Interactions Governing MAP3K14 Activity
The function and stability of MAP3K14 are governed by its interactions with other proteins, particularly members of the TNF receptor-associated factor (TRAF) family. These interactions are key to the regulation of the non-canonical NF-κB pathway, either promoting or inhibiting MAP3K14-mediated signaling.
TRAF proteins are crucial adaptors in many signaling pathways, including those originating from the tumor necrosis factor receptor (TNFR) superfamily.
MAP3K14 binds to TRAF2, an interaction that is important for stimulating NF-κB activity. scirp.orgwikipedia.orggenecards.org In unstimulated cells, MAP3K14 is typically targeted for degradation by a complex containing TRAF2. However, upon stimulation of certain TNFR superfamily members, TRAF2 is recruited to the receptor complex, leading to the stabilization and accumulation of MAP3K14, which can then activate the downstream pathway.
TRAF3 is a critical negative regulator of the non-canonical NF-κB pathway. uni-augsburg.de Under basal conditions, TRAF3 is part of a complex that continuously targets MAP3K14 for proteasomal degradation, thus keeping its levels low and the pathway inactive. MAP3K14 has been shown to interact with TRAF3. genecards.org Inactivating mutations or deletions of the TRAF3 gene have been identified in various B-cell malignancies, such as multiple myeloma and classical Hodgkin lymphoma. uni-augsburg.de The loss of TRAF3 function prevents the degradation of MAP3K14, leading to its accumulation and constitutive activation of the non-canonical NF-κB pathway, which contributes to lymphomagenesis. uni-augsburg.de Conversely, recurrent gains in the copy number of the MAP3K14 gene have also been observed in classical Hodgkin lymphoma, further highlighting the importance of its regulation. uni-augsburg.de
Research Findings on this compound
| Target | Assay | Cell Line | IC50 Value | Reference |
|---|---|---|---|---|
| MAP3K14 (NIK) | Autophosphorylation | N/A (Biochemical) | 1.8 nM | molnova.comprobechem.comprobechem.com |
| p-IKKα | Inhibition of Phosphorylation | L363 (Multiple Myeloma) | 1.3 nM | molnova.comprobechem.com |
| Cell Proliferation | Antiproliferative Activity | JJN-3 (Multiple Myeloma) | 29 nM | molnova.comprobechem.com |
Interactions with TNF Receptor-Associated Factors (TRAFs)
TRAF5 and TRAF6
Tumor Necrosis Factor Receptor (TNFR)-Associated Factors (TRAFs) are key regulators of MAP3K14. Specifically, a complex involving TRAF2, TRAF3, and cIAP1/2 (cellular inhibitor of apoptosis proteins) is responsible for the continuous ubiquitination and proteasomal degradation of MAP3K14 in unstimulated cells.
While the core degradation complex involves TRAF2 and TRAF3, TRAF5 and TRAF6 also play roles in modulating NF-κB pathways, often in distinct signaling complexes. TRAF6 is a known activator of the canonical NF-κB pathway and is not directly involved in the core degradation complex that targets MAP3K14. TRAF5 has been shown to interact with MAP3K14 and can influence non-canonical signaling, although its role is less defined than that of the TRAF2/TRAF3 complex. The interplay between different TRAF proteins allows for precise control over which NF-κB pathway is activated in response to various stimuli.
Interaction with IKKα (CHUK)
The primary and most critical substrate of activated MAP3K14 is the Inhibitor of Nuclear Factor Kappa-B Kinase Alpha (IKKα), also known as Conserved Helix-Loop-Helix Ubiquitous Kinase (CHUK). When MAP3K14 levels rise, it directly phosphorylates IKKα within the IKK complex. This phosphorylation event is the key activation step in the non-canonical pathway.
Activated IKKα then phosphorylates the NF-κB precursor protein, p100 (also known as NFKB2). This phosphorylation marks p100 for ubiquitination and subsequent partial proteasomal processing. The processing cleaves off the inhibitory C-terminal ankyrin repeat domain, leading to the generation of the mature, transcriptionally active p52 subunit. The p52 subunit then typically dimerizes with RelB, translocates to the nucleus, and activates the transcription of target genes. Therefore, the interaction between MAP3K14 and IKKα is the definitive, activating step for the entire non-canonical NF-κB signaling cascade.
Association with Other Interacting Proteins
MAP3K14's function is further modulated by a host of other interacting proteins that can fine-tune its activity, localization, and stability.
A range of proteins interacts with MAP3K14 to regulate its function. These interactions add layers of complexity to the control of non-canonical NF-κB signaling.
Pellino E3 Ubiquitin Protein Ligase 3 (PELI3): Can act as a ubiquitin ligase, potentially influencing the ubiquitination status of proteins within the MAP3K14 signaling complex.
NIK and IKK2-binding protein (NIBP): Also known as TRAF2- and NCK-interacting kinase (TNIK), NIBP can bind to MAP3K14 and is implicated in regulating NF-κB signaling, although its precise role in the non-canonical pathway is still under investigation.
Arrestin Beta 1 and 2 (ARRB1, ARRB2): These are scaffold proteins, traditionally known for their role in G protein-coupled receptor signaling, but they have also been shown to interact with components of NF-κB pathways, potentially scaffolding MAP3K14 with other signaling molecules.
Growth Factor Receptor-Bound Protein 10 (GRB10): An adapter protein that can interact with various kinases, potentially modulating MAP3K14 activity or linking it to other signaling pathways.
Zinc Finger Protein 91 (ZFP91): This protein has been identified as an E3 ubiquitin ligase that can regulate TNF-induced signaling pathways, suggesting a potential role in modulating MAP3K14-related processes.
NLR Family Pyrin Domain Containing 12 (NLRP12): An innate immune sensor that acts as a negative regulator of both canonical and non-canonical NF-κB signaling by interacting with MAP3K14 and promoting its degradation.
DEAD-Box Helicase 3 X-Linked (DDX3X): An RNA helicase that has been shown to be a component of the IKK complex and can regulate NF-κB signaling in response to certain stimuli.
Protein Phosphatase 3 Catalytic Subunit Alpha (PPP3CA) and Beta (PPP3CB) are the catalytic subunits of Calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. Calcineurin has been shown to dephosphorylate and inactivate IKKβ in the canonical pathway. While its direct interaction with MAP3K14 is not as well-characterized, phosphatase activity is crucial for resetting signaling pathways. It is plausible that phosphatases like Calcineurin could play a role in dephosphorylating MAP3K14 or its substrate IKKα, thereby providing a negative feedback mechanism to terminate the signal.
Transcriptional and Post-Translational Regulation of MAP3K14
The expression and activity of MAP3K14 are subject to stringent control to prevent inappropriate activation of the non-canonical NF-κB pathway, which has been linked to inflammatory diseases and cancer.
Tight Regulation through Ubiquitination and Proteasomal Degradation
The most critical mechanism for controlling MAP3K14 is at the post-translational level through targeted protein degradation. In the absence of a stimulus, MAP3K14 is part of a complex that includes TRAF2, TRAF3, and cIAP1/2. Within this complex, cIAP1/2, acting as an E3 ubiquitin ligase, constantly ubiquitinates MAP3K14. This modification targets MAP3K14 for immediate degradation by the proteasome.
Upon receptor ligation (e.g., BAFF-R), TRAF proteins are recruited to the receptor, leading to the degradation of TRAF3. The degradation of TRAF3 disassembles the MAP3K14 degradation complex. This prevents MAP3K14 from being ubiquitinated, allowing its protein levels to rapidly accumulate and trigger the downstream signaling cascade. This mechanism ensures that MAP3K14 is only active in the presence of a specific incoming signal.
Role of cIAP1/2 in MAP3K14 Stability
The most crucial mechanism governing MAP3K14 function is the control o
Pathophysiological Roles of Map3k14 Dysregulation
Involvement in Oncogenesis and Tumor Progression
The aberrant activation of MAP3K14 is a significant driver of oncogenesis and tumor progression in a variety of malignancies. nih.gov This kinase plays a crucial role in promoting cell proliferation and survival, and its dysregulation can lead to the constitutive activation of signaling pathways that are essential for tumor growth. nih.gov
A primary mechanism through which MAP3K14 drives cancer is by causing constitutive activation of the non-canonical NF-κB pathway. mdpi.comnih.gov In normal physiological conditions, MAP3K14 protein levels are kept low through continuous degradation mediated by a complex including TNF receptor-associated factor 3 (TRAF3). nih.gov However, in many cancers, genetic alterations disrupt this regulatory process, leading to the stabilization and accumulation of MAP3K14. nih.govnih.gov This, in turn, leads to the persistent activation of the non-canonical NF-κB pathway, which promotes the transcription of genes involved in cell survival, proliferation, and inflammation, thereby contributing to the malignant phenotype. nih.govnih.gov In some contexts, overexpressed or aberrantly stabilized MAP3K14 can also induce the canonical NF-κB signaling pathway. nih.gov
The dysregulation of MAP3K14 in cancer is often the result of specific genetic aberrations that either increase the gene's dosage, remove its negative regulators, or alter its structure and function through chromosomal rearrangements.
An increase in the copy number of the MAP3K14 gene has been identified in several types of cancer. These gains and amplifications lead to an overexpression of the MAP3K14 protein, thereby driving constitutive NF-κB signaling.
| Cancer Type | Frequency of MAP3K14 Gains/Amplifications | Reference |
| Hodgkin Lymphoma | Detected in 5 of 16 primary cases (31%) | uni-augsburg.de |
| Multiple Myeloma | Identified as a recurrent alteration | jax.org |
| Splenic Marginal Zone Lymphoma | Gains detected in 7 of 101 cases (7%) | ashpublications.orgashpublications.org |
This table is not exhaustive and represents findings from specific studies.
Mutations that inactivate the negative regulators of MAP3K14 are another common mechanism for its aberrant activation in cancer. Genes such as TRAF3, BIRC3 (also known as cIAP2), and TNFAIP3 (also known as A20) encode proteins that are part of the complex responsible for MAP3K14 degradation. nih.govnih.gov Inactivating mutations in these genes disrupt this degradation process, leading to the accumulation of MAP3K14 and subsequent constitutive NF-κB activation. nih.govnih.gov Such mutations are frequently observed in various B-cell malignancies. mdpi.comnih.gov For example, inactivating mutations of BIRC3 are found in chronic lymphocytic leukemia and are associated with MAP3K14 stabilization. nih.gov Similarly, deletions or inactivating mutations of TRAF3 are seen in multiple myeloma and lymphomas, contributing to dysregulated MAP3K14 activity. nih.govuni-augsburg.de
Chromosomal translocations involving the MAP3K14 gene have been identified as a mechanism for its activation in certain cancers. These rearrangements can lead to the formation of fusion genes or place MAP3K14 under the control of a strong promoter, resulting in its overexpression. In a study of multiple myeloma, fusion genes involving MAP3K14 were detected, leading to the activation of the NF-κB pathway. nih.govnih.gov Specifically, t(14;17) rearrangements involving MAP3K14 have been reported in approximately 2% of multiple myeloma cases. nih.govnih.gov
The dysregulation of MAP3K14 has been implicated in a range of specific cancer types, both hematological and solid tumors.
| Cancer Type | Role of MAP3K14 Dysregulation | Key Findings | References |
| Multiple Myeloma | Driver of oncogenesis | Fusion genes and copy number gains lead to NF-κB activation. | jax.orgnih.govnih.gov |
| Hodgkin Lymphoma | Contributes to pathogenesis | Recurrent gains of the MAP3K14 gene are observed. | uni-augsburg.denih.gov |
| Splenic Marginal Zone Lymphoma | Frequent genetic alteration | Copy number gains and mutations are found. | jax.orgashpublications.orgashpublications.org |
| Glioblastoma | Promotes tumor invasion | NIK has tumor cell-intrinsic roles in promoting invasion and pathogenesis through both NF-κB-dependent and -independent mechanisms. | oup.com |
| Colorectal Cancer | Modulates pathogenesis | Non-canonical NF-κB signaling, regulated by MAP3K14, is significantly down-regulated, and the extent of this attenuation correlates with disease severity. | researchgate.netoup.com |
| Thyroid Cancer | Actor in carcinogenesis | MAP3K14 is an upstream activator of NF-κB pathways and its overexpression is implicated in invasiveness. | nih.govresearchgate.netnih.gov |
| Pancreatic Cancer | Promotes cell survival and proliferation | NIK overexpression has been observed in human pancreatic cancer samples. | mdpi.com |
| Gastric Cancer | Associated with tumor differentiation | NIK is highly expressed in tumor tissue and is associated with later stages of the cancer. | mdpi.com |
Specific Cancer Contexts
Multiple Myeloma
Multiple Myeloma (MM) is a malignancy of plasma cells characterized by their accumulation in the bone marrow. nih.gov A distinguishing feature of this cancer is the frequent and deregulated activity of both canonical and non-canonical NF-κB pathways, which has been implicated in the growth and survival of myeloma cells. nih.gov
Genetic analyses of MM patient samples have revealed that genes encoding regulators of the NF-κB pathway are often mutated. mdpi.com Specifically, within the non-canonical pathway, "gain-of-function" mutations or amplification of the MAP3K14 gene are frequently identified. mdpi.comnih.gov These genetic lesions, along with inactivating mutations in negative regulators like TRAF3, lead to the accumulation and constitutive activity of NIK. nih.govnih.gov This provides a clear genetic basis for the dysregulation of NF-κB signaling in a significant subset of MM cases, highlighting the pathway's critical role in the disease's molecular pathogenesis. nih.govmdpi.com
| Gene | Protein Product | Type of Alteration | Consequence |
|---|---|---|---|
| MAP3K14 | NIK | Gain-of-function mutation, Amplification | Constitutive kinase activity, Pathway activation |
| TRAF3 | TRAF3 | Inactivating mutation, Deletion | Loss of NIK degradation, NIK accumulation |
| TRAF2 | TRAF2 | Loss-of-function mutation | Loss of NIK degradation, NIK accumulation |
| cIAP1/2 (BIRC2/3) | cIAP1/2 | Loss-of-function mutation | Loss of NIK degradation, NIK accumulation |
Classical Hodgkin Lymphoma
In classical Hodgkin Lymphoma (cHL), the malignant Hodgkin and Reed/Sternberg (HRS) cells exhibit constitutive activation of the NF-κB pathway, which is crucial for their survival. Genetic lesions are a key driver of this activity. nih.gov Studies have identified recurrent somatic genetic alterations affecting various components of the NF-κB pathway in HRS cells. exlibrisgroup.com
Among these, copy number gains of the MAP3K14 gene are a recurring finding. nih.gov Analysis of cHL cell lines and primary patient samples has revealed gains of MAP3K14 in approximately 25-31% of cases. webpathology.com These genetic gains, which lead to increased expression of the NIK protein, contribute to the hyperactivation of NF-κB signaling. This is often found alongside inactivating mutations in negative regulators of the pathway, such as TNFAIP3 (encoding A20) and NFKBIA (encoding IκBα), creating a scenario of potent and sustained NF-κB activity that supports the survival of the tumor cells. exlibrisgroup.comnih.gov
Chronic Lymphocytic Leukemia
Chronic Lymphocytic Leukemia (CLL) is the most prevalent leukemia in adults in Western countries. nih.gov While the canonical NF-κB pathway has a well-established role in promoting chemoresistance and poor survival in CLL, the involvement of the non-canonical pathway is also significant. mdpi.com The non-canonical pathway, driven by MAP3K14/NIK, appears to be particularly important in the context of the lymph node microenvironment and in the progression of CLL to more aggressive forms. mdpi.commdpi.com
When CLL transforms into Richter's Syndrome (RS), a highly aggressive large B-cell lymphoma, a notable shift in NF-κB signaling occurs. nih.gov Single-cell RNA sequencing has shown that RS samples have a significantly higher proportion of malignant cells expressing NF-κB components, including MAP3K14, compared to CLL samples (17.2% in RS vs. 7.2% in CLL). nih.gov Furthermore, high levels of nuclear RelB, a downstream effector of NIK, are associated with adverse prognostic markers in CLL, such as ATM dysfunction and unmutated IGHV genes, and correlate with shorter survival. mdpi.com This suggests that activation of the MAP3K14-driven non-canonical pathway plays a role in the evolution of CLL and contributes to its pathology. nih.govmdpi.com
Waldenström's Macroglobulinemia
Waldenström's Macroglobulinemia (WM) is a rare, low-grade B-cell lymphoma characterized by the infiltration of lymphoplasmacytic cells in the bone marrow and the secretion of monoclonal IgM. aacrjournals.orgnih.gov While the genetic landscape of WM is dominated by mutations in MYD88, alterations in other signaling pathways, including NF-κB, contribute to its pathogenesis. confex.comresearchgate.net
Constitutive activation of NF-κB pathways has been linked to WM. aacrjournals.org Whole-genome sequencing of WM patient samples has identified somatic mutations in the MAP3K14 (NIK) gene in approximately 12% of cases. confex.com These are typically gain-of-function mutations that, along with alterations in other regulators, converge to activate the NF-κB pathway. aacrjournals.orgresearchgate.net These findings indicate that dysregulation of MAP3K14 is a recurrent, albeit less frequent, event in WM that contributes to the activation of pro-survival signaling in malignant cells.
Hepatocellular Carcinoma (HCC)
Hepatocellular Carcinoma (HCC) is a primary malignancy of the liver where MAP3K14 has been identified as an oncogene. nih.govresearchgate.net Multiple studies based on public databases and immunohistochemical analysis of patient tissues have demonstrated that both mRNA and protein expression levels of MAP3K14 are significantly upregulated in HCC tumor tissues compared to adjacent non-cancerous tissues. nih.govresearchgate.netnih.gov
High expression of MAP3K14 is not only a feature of HCC but also a predictor of poor prognosis. nih.govresearchgate.net It is significantly associated with more advanced tumor characteristics and worse patient outcomes. nih.govresearchgate.net Furthermore, MAP3K14 plays a role in the progression of nonalcoholic steatohepatitis (NASH) to HCC, a growing cause of liver cancer. researchgate.net The upregulation of MAP3K14 in HCC may be due to the hypomethylation of its promoter region, leading to increased gene expression. nih.gov
| Clinical Feature | Association with High MAP3K14 Expression | Reference |
|---|---|---|
| Pathologic T stage | Positive Correlation (Higher Stage) | nih.govresearchgate.net |
| Pathologic stage | Positive Correlation (Higher Stage) | nih.govresearchgate.net |
| Overall Survival (OS) | Negative Correlation (Poorer Survival) | nih.govresearchgate.net |
| Progression-Free Survival (PFS) | Negative Correlation (Poorer Survival) | researchgate.net |
| Recurrence-Free Survival (RFS) | Negative Correlation (Poorer Survival) | researchgate.net |
Breast Cancer
Dysregulation of key cellular signaling pathways is a fundamental aspect of breast cancer development and progression. oncotarget.com The NF-κB pathway, in which MAP3K14/NIK is a central kinase, is a critical network that regulates inflammation, cell survival, and proliferation. oncotarget.com
Research has shown that NIK expression is elevated in breast carcinoma tissue when compared to tumor-adjacent normal tissue. mdpi.com This high expression of NIK has been associated with a more advanced clinical stage and a poorer patient prognosis. mdpi.com A key role for MAP3K14 has been identified in the maintenance of breast cancer stem cells (CSCs). mdpi.com These CSCs are crucial for tumor initiation, metastasis, and therapy resistance. Upregulation of NIK mRNA is important for maintaining the CSC population, and knockdown of NIK has been shown to reduce CSC markers and impair tumorigenic potential in preclinical models. mdpi.com
Contributions to Tumor Cell Infiltration and Metastasis
Beyond its role in promoting cell survival and proliferation, dysregulation of MAP3K14/NIK has been directly implicated in processes that facilitate tumor cell invasion, metastasis, and the modulation of the tumor microenvironment. nih.govnih.gov
In HCC, the expression level of MAP3K14 is significantly and positively correlated with the infiltration of various immune cells, including B cells, CD4+ and CD8+ T cells, macrophages, and neutrophils. nih.gov This suggests that MAP3K14 may regulate the progression of HCC by influencing the interaction between tumor cells and the surrounding immune landscape. nih.gov
Mechanistically, NIK has been shown to have tumor cell-intrinsic roles in promoting invasion, as demonstrated in glioblastoma (GBM). oup.comnih.gov In invasive cancer cells, NIK localizes to mitochondria, where it promotes mitochondrial fission and trafficking. nih.gov This redistribution of mitochondria to the leading edge of migrating cells, such as in invadopodia, is thought to meet the high energy demands required for cell invasion. nih.gov This function of NIK in regulating mitochondrial dynamics to promote invasion appears to be independent of its canonical role in NF-κB signaling. nih.govresearchgate.net Furthermore, NIK can increase the activity of matrix metalloproteinases, which are enzymes that degrade the extracellular matrix, thereby facilitating the physical process of cell invasion. nih.gov
Role in Cancer-Associated Cachexia
Cancer-associated cachexia is a debilitating syndrome characterized by progressive skeletal muscle wasting, which significantly impairs quality of life and reduces survival in patients. nih.gov Recent research has identified a novel signaling pathway involving MAP3K14 as a key driver of this muscle atrophy. nih.govku.edu.tr Studies have shown that the ectodysplasin A2 receptor (EDA2R) is upregulated in the muscle tissue of both tumor-bearing mice and patients with cachectic cancers. nih.gov
Activation of EDA2R signaling by its ligand EDA-A2, or by tumor-induced cytokines like oncostatin M (OSM), promotes pronounced muscle atrophy. nih.govaacrjournals.org This process is dependent on the activity of MAP3K14. nih.gov The EDA2R-NIK signaling axis stimulates the expression of muscle atrophy-related genes, such as Atrogin1 and MuRF1. nih.govaacrjournals.org Overexpression of NIK alone is sufficient to induce cellular atrophy in primary myotubes. aacrjournals.org Conversely, in preclinical models, the deletion of muscle-specific NIK protected tumor-bearing mice from the loss of muscle mass and function. nih.gov This highlights the EDA2R-NIK pathway as a critical mediator of cancer-associated muscle wasting and a potential therapeutic target for this condition. nih.govaacrjournals.org
| Pathway Component | Role in Cancer Cachexia | Research Model Finding |
| Oncostatin M (OSM) | Tumor-induced cytokine that upregulates EDA2R expression in muscle. nih.gov | OSMR-knockout mice were resistant to tumor-induced muscle wasting. nih.gov |
| EDA2R | Receptor upregulated in muscle of cachectic patients and mice. nih.gov | EDA2R deletion protected mice from tumor-induced muscle loss. nih.gov |
| MAP3K14 (NIK) | Key downstream kinase that mediates atrophy signals from EDA2R. nih.gov | Muscle-specific NIK deletion protected mice from loss of muscle mass. nih.gov |
| Atrogin1/MuRF1 | Muscle atrophy-related genes whose expression is induced by NIK activation. aacrjournals.org | NIK inhibition blocked the expression of these genes. aacrjournals.org |
Impact on Immune System Regulation and Immunodeficiencies
MAP3K14 is best known for its profound influence on the development and function of the immune system. mdpi.comnih.gov Its central role in the non-canonical NF-κB pathway makes it indispensable for the formation of secondary lymphoid organs and the proper functioning of multiple immune cell lineages, including B-cells and T-cells. mdpi.comresearchgate.net Therefore, genetic mutations that lead to a loss of NIK function result in severe, multifaceted primary immunodeficiency disorders in humans. nih.govnih.govprimaryimmune.org
Role of NIK in Lymphoid Organogenesis
One of the most striking consequences of MAP3K14 deficiency is the severe disruption of lymphoid organ development. mdpi.com This was first highlighted in "alymphoplasia" (aly/aly) mice, which have a spontaneous loss-of-function mutation in the Map3k14 gene. mdpi.comnih.gov These mice, as well as complete NIK-knockout mice, fail to develop lymph nodes and Peyer's patches. mdpi.comjax.org
Furthermore, NIK deficiency leads to a disorganized architecture of the spleen and thymus. mdpi.comnih.gov Specifically, these mice exhibit a reduction in the white pulp of the spleen, particularly in the marginal zone, which is critical for mounting immune responses to blood-borne antigens. mdpi.com This failure in the formation and organization of secondary lymphoid organs creates a fundamental defect in the ability to initiate and coordinate an adaptive immune response. mdpi.comjax.org The non-canonical NF-κB pathway, orchestrated by NIK, is therefore essential for establishing the structural framework of the adaptive immune system. nih.gov
Effects on B-Cell Development and Function
MAP3K14 plays a critical and non-redundant role in nearly all stages of B-cell development, survival, and function. mdpi.com Its dysregulation leads to profound B-cell-related immune defects.
The survival of mature B-cells is heavily dependent on signals from the B-cell activating factor (BAFF) receptor, which is a key activator of the NIK-mediated non-canonical NF-κB pathway. mdpi.comoup.com In the absence of functional NIK, B-cells fail to respond to BAFF stimulation. oup.comnih.gov This leads to a drastic reduction in mature B-cell populations in the spleen and lymph nodes. oup.comnih.gov Studies involving conditional deletion of NIK in adult mice confirm that its role is not limited to development, as acute loss of NIK also disrupts mature B-cell survival. oup.comnih.gov Patients with loss-of-function mutations in MAP3K14 similarly exhibit B-cell lymphopenia, underscoring the essential role of NIK in maintaining the peripheral B-cell pool. nih.govnih.gov
Class-switch recombination (CSR) is the process by which B-cells change the constant region of their antibody heavy chain, allowing them to produce different antibody isotypes (e.g., IgG, IgA, IgE) with distinct effector functions. NIK signaling is important for this process. Deletion of NIK in germinal center B-cells impairs their ability to develop into class-switched cells. nih.gov Likewise, NIK-deficient mice show defective IgA class switching. jax.org This defect is also observed in human patients with biallelic loss-of-function mutations in MAP3K14, who present with decreased frequencies of class-switched memory B-cells and resulting hypogammaglobulinemia. nih.gov The non-canonical NF-κB pathway appears to be particularly involved in CSR to the IgA and IgE isotypes. nih.govoatext.com
NIK is crucial for the development and maintenance of specific B-cell subsets. NIK-deficient mice show a significant reduction, and often a complete lack, of marginal zone (MZ) B-cells. mdpi.comnih.govnih.gov MZ B-cells are a specialized population located in the splenic marginal zone that are critical for rapid responses to blood-borne, T-cell-independent antigens. nih.gov
In addition to MZ B-cells, the formation of memory B-cells is also compromised by NIK deficiency. Memory B-cells are essential for long-term immunity and rapid secondary responses to pathogens. Patients with MAP3K14 mutations display a marked decrease in the frequency of class-switched memory B-cells (CD27+IgD-). nih.govnih.govnih.gov This contributes significantly to the humoral immunodeficiency seen in these individuals, leaving them vulnerable to recurrent infections. nih.gov
| B-Cell Process/Population | Consequence of NIK/MAP3K14 Deficiency | Supporting Evidence |
| B-Cell Survival | Failure to respond to BAFF stimulation, leading to B-cell lymphopenia. mdpi.comoup.com | NIK-knockout B-cells do not survive upon ex vivo BAFF stimulation. oup.com |
| Class-Switch Recombination | Impaired ability to switch antibody isotypes, particularly IgA. jax.orgnih.gov | Patients with NIK mutations have decreased class-switched memory B-cells. nih.gov |
| Marginal Zone (MZ) B Cells | Drastic reduction or absence of the MZ B-cell population. mdpi.comnih.gov | aly/aly mice exhibit a paucity of MZ B-cells. mdpi.com |
| Memory B Cells | Decreased frequencies of memory B-cell populations. nih.govnih.gov | Human patients with NIK mutations show reduced CD27+IgD- memory B-cells. nih.govnih.gov |
Hypogammaglobulinemia
MAP3K14 deficiency is strongly associated with hypogammaglobulinemia, a condition characterized by abnormally low levels of immunoglobulins (antibodies) in the blood. nih.govpanelapp-aus.orgnih.gov This reduction in antibody levels compromises the body's ability to fight off infections. The underlying mechanism for this condition in NIK deficiency involves impaired B-cell function. Specifically, the survival of B-cells and their differentiation into antibody-producing plasma cells are compromised. nih.goveur.nl Patients with loss-of-function mutations in MAP3K14 exhibit B-cell lymphopenia and decreased frequencies of class-switched memory B cells, contributing to the hypogammaglobulinemic state. nih.goveur.nl
| Immunological Finding | Consequence of MAP3K14 Dysregulation |
| Decreased Immunoglobulin Levels | Increased susceptibility to infections. orpha.netnih.gov |
| B-cell Lymphopenia | Reduced population of B lymphocytes. nih.gov |
| Impaired B-cell Survival | Diminished long-term humoral immunity. nih.gov |
| Defective B-cell Differentiation | Inability to form antibody-secreting plasma cells. |
Effects on T-Cell Homeostasis
MAP3K14 plays a crucial, cell-intrinsic role in maintaining the balance and function of T-cell populations, which are essential for cell-mediated immunity.
Regulatory T cells (Tregs) are a specialized subset of T cells that suppress immune responses, thereby maintaining self-tolerance and preventing autoimmune diseases. While the development of Tregs in the thymus may proceed normally in the absence of NIK, their survival and maintenance in the peripheral lymphoid organs are critically dependent on NIK signaling. nih.govplos.org Studies have shown that NIK is required cell-intrinsically to maintain the peripheral Treg population. nih.govplos.org This suggests that the non-canonical NF-κB pathway is essential for the long-term homeostasis of these crucial immunoregulatory cells.
MAP3K14 is also vital for the generation and/or maintenance of memory T cells. nih.gov These cells are crucial for long-term immunity, as they "remember" previous infections and mount a more rapid and effective response upon re-exposure to the same pathogen. Research using mouse models has demonstrated a cell-intrinsic requirement for NIK in the development of both CD4+ and CD8+ memory T cells following an acute viral infection. nih.gov In the absence of NIK, there is a significant reduction in the number of antigen-specific memory T cells. nih.gov
| T-Cell Population | Role of MAP3K14 |
| Peripheral Regulatory T Cells (Tregs) | Essential for their maintenance and survival in the periphery. nih.govplos.org |
| Memory Phenotype Conventional T Cells | Required for their generation and/or long-term maintenance. nih.gov |
Phenotypes of MAP3K14 Deficiency (NIK Deficiency)
The clinical manifestations of MAP3K14 deficiency, also known as NIK deficiency, are primarily characterized by severe and recurrent infections, highlighting the profound impact of this kinase on the human immune system.
A hallmark of NIK deficiency is an increased susceptibility to a wide range of pathogens. Patients with biallelic loss-of-function mutations in MAP3K14 suffer from recurrent and severe infections caused by viruses and bacteria. nih.goveur.nl Furthermore, a particularly notable feature is the susceptibility to opportunistic infections, including those caused by the parasite Cryptosporidium. nih.goveur.nlprimaryimmune.org This broad susceptibility underscores the widespread immune defects resulting from impaired non-canonical NF-κB signaling.
NIK deficiency is classified as a form of combined immunodeficiency (CID), as it affects multiple arms of the immune system. primaryimmune.orgrarediseases.org The immunodeficiency is characterized by defects in T-cell, B-cell, and Natural Killer (NK) cell function. primaryimmune.org While total T-cell numbers may be normal, their function is impaired. nih.goveur.nl B-cell numbers are typically decreased, leading to hypogammaglobulinemia. orpha.netnih.govprimaryimmune.org Additionally, the number and activation of NK cells are also reduced, further compromising the body's ability to control viral infections and tumor cells. nih.goveur.nl
| Affected Immune Cell | Phenotype in NIK Deficiency |
| T-Cells | Normal numbers but impaired function. nih.govprimaryimmune.org |
| B-Cells | Decreased numbers and impaired function, leading to hypogammaglobulinemia. nih.govprimaryimmune.org |
| Natural Killer (NK) Cells | Decreased numbers and defective activation. nih.govprimaryimmune.org |
Contribution to Inflammatory and Autoimmune Disorders
Aberrant MAP3K14 signaling is a significant contributor to the pathogenesis of various inflammatory and autoimmune diseases. nih.gov By modulating immune cell function and inflammatory responses, its dysregulation can disrupt the delicate balance of the immune system, leading to chronic inflammation and autoimmunity. mdpi.comfrontiersin.org
Modulation of Inflammatory Responses
MAP3K14 is a central node in the signaling cascades initiated by a subset of the tumor necrosis factor (TNF) receptor superfamily, which are critical for both innate and adaptive immunity. mdpi.comnih.gov The kinase modulates the function of multiple immune cells, including B-cells and T-cells. mdpi.com For instance, mice with mutations in the Map3k14 gene exhibit defects in B-cell maturation and immunoglobulin development, leading to a compromised immune response. mdpi.com
Furthermore, MAP3K14 signaling in specific immune cells like microglia has been shown to be essential for the progression of autoimmune inflammation in models of experimental autoimmune encephalomyelitis (EAE). researchgate.net In these models, microglia-specific NIK deficiency resulted in significantly reduced immune cell infiltration and demyelination in the central nervous system during the late phase of the disease. researchgate.net MAP3K14 also governs the expression of various chemokines, such as MCP-1, RANTES, and CXCL10, in renal tubular cells, thereby promoting inflammation during kidney injury. nih.gov This highlights its role in orchestrating inflammatory cell recruitment to sites of injury. nih.gov
| Cell Type | Role of MAP3K14/NIK in Inflammatory Response | Key Findings |
| B-Cells | Regulates maturation, viability, and immunoglobulin development. mdpi.com | Map3k14 mutant mice show reduced B-cell counts and impaired immune response. mdpi.com |
| T-Cells | Influences T-cell maturation, activation, and differentiation. mdpi.com | NIK-deficient T-cells fail to induce graft-versus-host disease. mdpi.com |
| Microglia | Promotes autoimmune inflammation in the central nervous system. researchgate.net | Deficiency ameliorates late-phase experimental autoimmune encephalomyelitis (EAE). researchgate.net |
| Renal Tubular Cells | Induces expression of pro-inflammatory chemokines. nih.gov | Targets include MCP-1, RANTES, and CXCL10, promoting kidney inflammation. nih.gov |
Role in Systemic Lupus Erythematosus Models
Systemic Lupus Erythematosus (SLE) is a chronic autoimmune disease characterized by the production of autoantibodies and systemic inflammation. frontiersin.org Several members of the TNF superfamily, including BAFF, CD40, and OX40, which signal through MAP3K14, are implicated in SLE pathogenesis. nih.govresearchgate.net This makes MAP3K14 a key therapeutic target for the disease. nih.gov
In murine models of lupus, inhibition of MAP3K14 has shown significant therapeutic benefits. A selective small molecule inhibitor of NIK was found to effectively treat experimental lupus in NZB/W F1 mice. researchgate.net The treatment resulted in improved survival, reduced kidney pathology (nephritis), and lower proteinuria scores. researchgate.net Mechanistically, NIK inhibition affects multiple cell types involved in SLE. It recapitulates the effects of BAFF blockade on B-cells, which is a clinically validated approach in SLE treatment. researchgate.net Additionally, it impacts T-cell parameters, likely through the inhibition of OX40 signaling, and reduces pro-inflammatory gene expression in the kidney. nih.govresearchgate.net The non-canonical NF-κB pathway, governed by MAP3K14, is crucial for the generation of T follicular helper cells and the activity of B cells, both of which are central to the autoimmune response in SLE. frontiersin.org
| Model / System | Effect of MAP3K14/NIK Inhibition | Implication for SLE |
| NZB/W F1 Mice | Improved survival, reduced renal pathology, and lower proteinuria. researchgate.net | Suggests NIK is a viable therapeutic target for lupus nephritis and overall disease. researchgate.net |
| In Vitro T-Cells | Neutralized OX40-induced hyper-proliferation and cytokine production. nih.gov | Affects T-cell co-stimulation, a key process in autoimmune activation. nih.gov |
| In Vivo B-Cells | Recapitulates the pharmacological effects of BAFF blockade. researchgate.net | Targets a clinically validated pathway in SLE treatment. researchgate.net |
Regulation of Metabolic Homeostasis
Emerging evidence has established MAP3K14 as a critical regulator of both cellular and systemic metabolism. researchgate.netbiorxiv.org Its dysregulation contributes to metabolic disorders by altering energy pathways, promoting obesity, and influencing the efficiency of mitochondria.
Rewiring of Metabolic Pathways
MAP3K14 plays a significant role in dictating the metabolic programming of cells. researchgate.net Studies on NIK-deficient preadipocytes and adipose tissue reveal a distinct metabolic rewiring. These cells exhibit a compensatory upregulation of glycolysis, as indicated by higher extracellular acidification rates (ECAR). researchgate.netbiorxiv.org This shift towards glycolysis appears to be a response to impaired mitochondrial function. researchgate.net This metabolic reprogramming involves an increased reliance on glucose utilization to meet bioenergetic demands, a state that persists even under the nutritional stress of a high-fat diet. researchgate.net Furthermore, MAP3K14 has been shown to mediate a metabolic shift from glycolysis to the pentose (B10789219) phosphate (B84403) pathway (PPP) under conditions of nutrient deprivation, which helps in managing oxidative stress. nih.gov
| Condition | Role of MAP3K14/NIK | Metabolic Outcome |
| High-Fat Diet (HFD) | Promotes fat accumulation and insulin (B600854) resistance. researchgate.net | NIK-deficient mice are protected from diet-induced obesity. researchgate.net |
| Liver Metabolism | In hepatocytes and immune cells, promotes liver steatosis. nih.gov | Contributes to fatty liver disease in obesity. nih.gov |
| Adipogenesis | Promotes the differentiation of fat cells (adipocytes). researchgate.net | Influences overall fat mass. researchgate.net |
Influence on Mitochondrial Efficiency and Metabolic Activity
MAP3K14 is integral to maintaining mitochondrial fitness and efficiency. biorxiv.org It has been shown to localize to mitochondria in certain cell types. nih.govwustl.edu NIK is required for maintaining efficient mitochondrial membrane potential and spare respiratory capacity (SRC), which is the extra mitochondrial capacity available to produce energy under stress. researchgate.netbiorxiv.org
In the absence of NIK, cells and tissues show diminished SRC and an increase in proton leak, an indicator of reduced mitochondrial efficiency. researchgate.netbiorxiv.org This inefficiency leads to a compensatory increase in basal oxygen consumption and the aforementioned shift to glycolysis. researchgate.net NIK also regulates mitochondrial dynamics, such as fission, by controlling the recruitment and phosphorylation of proteins like Drp1. nih.govwustl.edu This regulation of mitochondrial structure and function is crucial for cellular processes and adapting to bioenergetic stress. biorxiv.orgnih.gov
Other Disease Associations
Hepatitis B Virus (HBV) Infection Progression
Mitogen-activated protein kinase kinase kinase 14 (MAP3K14), also known as NF-κB-inducing kinase (NIK), is a crucial component of the non-canonical NF-κB signaling pathway. frontiersin.org This pathway is integral to the development and function of the host immune system, playing a significant role in inflammation and the response to viral infections. frontiersin.org In the context of Hepatitis B Virus (HBV) infection, a complex interaction occurs between the infected liver cells (hepatocytes) and the body's immune cells. This interplay can sometimes impede antiviral immune responses, leading to pathological changes in the liver tissue. frontiersin.org The severity of liver damage and the extent of viral replication are closely linked to the host's immune system. frontiersin.org
Dysregulation of the non-canonical NF-κB pathway in the immune cells of individuals with chronic hepatitis B (CHB) may be associated with the inability to clear the virus and the subsequent progression of the disease. frontiersin.org As a key protein in this pathway, MAP3K14's involvement in the development of CHB is thought to be through its influence on the function of immune cells. frontiersin.org For instance, studies have shown that a deficiency of MAP3K14 in dendritic cells can affect their ability to present antigens to CD8+ T cells, a critical step in the anti-viral immune response. frontiersin.org Similarly, a lack of MAP3K14 in T cells can lead to naive T cells differentiating into effector and memory T cells. frontiersin.org
Furthermore, genetic variations, or polymorphisms, in the MAP3K14 gene may influence the course of HBV infection. scirp.org One study in Burkina Faso investigated the association between the MAP3K14 rs2074292 variant and the progression of HBV infection, although a direct association was not established in that specific population. scirp.org However, a Chinese study suggested that the MAP3K14 rs2074292 allele might be a potential predictor of survival in patients with HBV-related hepatocellular carcinoma (HCC), possibly by regulating the expression of MAP3K14 mRNA. scirp.orgnih.gov In patients with HBV-related HCC, higher mRNA expression levels of MAP3K14 were associated with worse survival outcomes. nih.gov
The table below summarizes the key findings regarding the role of MAP3K14 in HBV infection progression.
| Aspect | Key Findings | References |
| Immune Response | Dysregulation of the MAP3K14-mediated non-canonical NF-κB pathway in immune cells is linked to the failure of HBV clearance and disease progression. | frontiersin.org |
| Immune Cell Function | MAP3K14 deficiency affects the function of dendritic cells and T cells, which are crucial for the antiviral immune response. | frontiersin.org |
| Genetic Polymorphisms | The MAP3K14 rs2074292 allele may be a potential predictor of survival in patients with HBV-related hepatocellular carcinoma. | scirp.orgnih.gov |
| Gene Expression | Higher MAP3K14 mRNA expression in normal liver tissue is associated with worse survival in HBV-HCC patients. | nih.gov |
Potential Link to Acute Kidney Injury (AKI)
Acute Kidney Injury (AKI) is a condition marked by a rapid decline in kidney function, often characterized by inflammation and the death of tubular cells within the kidney. nih.gov Research has identified MAP3K14 as a key player in the pathogenesis of AKI, promoting kidney injury by fostering inflammation and cell death. nih.govoup.com
Unbiased protein expression profiling in experimental models of toxic AKI has revealed an upregulation of MAP3K14 and the activation of the non-canonical NF-κB pathway. oup.com Immunohistochemistry has confirmed the expression of MAP3K14 in the tubular cells of both experimental models and human patients with AKI. nih.govoup.com The activation of MAP3K14 in experimental AKI is evidenced by the processing of NFκB2 p100 to p52 and the subsequent nuclear location and DNA binding of RelB and NFκB2. oup.com
Studies using mice with deficient MAP3K14 activity have demonstrated a protective effect against AKI. These mice exhibited reduced kidney dysfunction, inflammation, and apoptosis (cell death) in response to kidney injury. nih.govoup.com In cultured kidney tubular cells, targeting MAP3K14 with siRNA (small interfering RNA) resulted in decreased inflammation and cell death. nih.govoup.com Further investigations have identified the chemokines MCP-1, RANTES, and CXCL10 as targets of MAP3K14 in tubular cells, suggesting these molecules as potential mediators of the detrimental effects of MAP3K14 in kidney injury. nih.govoup.com
Given its role as an upstream regulator of intracellular signaling pathways that are central to cell survival, death, differentiation, and proliferation, MAP3K14 is considered a promising therapeutic target for AKI. revistanefrologia.comnih.govresearchgate.net
The following table details the research findings on the link between MAP3K14 and AKI.
| Aspect | Detailed Research Findings | References |
| Role in Pathogenesis | MAP3K14 promotes kidney injury by inducing inflammation and cell death. | nih.govoup.com |
| Expression in AKI | MAP3K14 expression is upregulated in the tubular cells of both experimental AKI models and human patients. | nih.govoup.com |
| Activation Pathway | Activation of MAP3K14 in AKI leads to the processing of NFκB2 p100 to p52 and nuclear translocation of the RelB/p52 complex. | oup.com |
| Effect of Deficiency | Mice with deficient MAP3K14 activity are protected from kidney dysfunction, inflammation, and apoptosis in AKI models. | nih.govoup.com |
| Cellular Mechanisms | In cultured tubular cells, silencing MAP3K14 reduces inflammation and cell death. | nih.govoup.com |
| Downstream Targets | MAP3K14 regulates the expression of chemokines such as MCP-1, RANTES, and CXCL10 in tubular cells. | nih.govoup.com |
| Therapeutic Potential | MAP3K14 is considered a promising novel therapeutic target for the treatment of AKI. | nih.govoup.comrevistanefrologia.comnih.gov |
Preclinical Research Approaches and Methodologies with Map3k14 in 173 and Map3k14
In Vitro Cellular Studies
The preclinical evaluation of MAP3K14-IN-173 has utilized a variety of human and murine cell lines to investigate its biological activity across different cellular contexts. Key models include multiple myeloma cell lines with known genetic alterations in the MAP3K14 gene, such as L363 and JJN-3. probechem.commybiosource.commolnova.com These cells are characterized by a translocation that leads to the overexpression and constitutive activation of MAP3K14 (also known as NF-κB-inducing kinase or NIK), making them particularly sensitive to NIK inhibition.
In addition to hematological cancer models, studies have employed common laboratory cell lines for mechanistic investigations. Human embryonic kidney 293T (HEK-293T) cells are frequently used for transfection studies to analyze the effects of specific mutations on MAP3K14 function and its downstream signaling. nih.gov The murine macrophage cell line, RAW264.7, has been used to study the impact of MAP3K14 mutations on cellular responses to stimuli like BCG. nih.gov Furthermore, the human bronchial epithelial cell line BEAS-2B serves as a relevant model for investigating the role of signaling pathways in the context of lung-related pathologies and carcinogenesis. nih.gov
This compound has been identified as a potent inhibitor of the MAP3K14 kinase. probechem.commybiosource.com Its inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50), a measure of how much of the substance is needed to inhibit a specific biological process by half. In biochemical assays measuring the autophosphorylation of recombinant human NIK, this compound demonstrated a potent IC50 value of 1.8 nM. probechem.commybiosource.commolnova.com This indicates a high degree of direct inhibition of the kinase's enzymatic activity.
Further cellular assays have confirmed its potency within a cellular environment. In L363 multiple myeloma cells, which have a NIK translocation, this compound inhibited the phosphorylation of IKKα, a direct downstream target of NIK, with an IC50 of 1.3 nM. probechem.commybiosource.commolnova.com Another exemplified compound was shown to inhibit NIK-dependent phosphorylation of IKK-α in L363 cells with an IC50 of less than 50 nM. bioworld.com
Table 1: Inhibitory Potency of this compound
| Assay Type | Target/Process | Cell Line/System | IC50 Value |
|---|---|---|---|
| Biochemical Assay | NIK Autophosphorylation | Recombinant Human NIK | 1.8 nM probechem.commybiosource.commolnova.com |
The primary mechanism of MAP3K14 (NIK) involves the activation of the non-canonical NF-κB signaling pathway. nih.govmdpi.com A critical step in this cascade is the NIK-mediated phosphorylation and activation of IKKα (Inhibitor of nuclear factor kappa-B kinase alpha). nih.govmdpi.com Activated IKKα then phosphorylates NF-κB2/p100, which leads to its ubiquitination and proteasomal processing into the p52 subunit. nih.govmdpi.comfrontiersin.org The resulting RelB/p52 heterodimer translocates to the nucleus to regulate gene expression. mdpi.com
Studies with this compound confirm its ability to modulate this pathway. The compound effectively inhibits the phosphorylation of IKKα in L363 multiple myeloma cells. probechem.commybiosource.commolnova.com Research on a NIK mutation (NIKVal345Met) in RAW264.7 macrophage cells demonstrated that impaired NIK kinase activity leads to significantly increased p100 levels and consequently decreased levels of the processed p52 subunit. nih.gov This demonstrates that inhibition of NIK kinase activity directly disrupts the crucial p100 to p52 processing step, thereby blocking the non-canonical NF-κB pathway. nih.gov
The constitutive activation of the non-canonical NF-κB pathway is a known driver of proliferation and survival in certain cancer types. By inhibiting MAP3K14, compounds like this compound can exert antiproliferative effects. The antiproliferative activity of this compound has been specifically demonstrated in JJN-3 multiple myeloma cells, which also harbor a NIK translocation. probechem.commybiosource.commolnova.com In these cells, the compound showed an IC50 value of 29 nM for antiproliferative activity. probechem.commybiosource.commolnova.com This effect is a direct consequence of inhibiting the survival signals provided by the constitutively active NIK pathway.
Table 2: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | Genetic Feature | Antiproliferative IC50 |
|---|
In Vivo Preclinical Models
To understand the physiological and pathological roles of MAP3K14 in a whole organism, researchers have utilized several genetically modified mouse models. These models have been instrumental in elucidating the function of NIK in immunity, organ development, and disease.
aly/aly Mice : The alymphoplasia (aly) mouse strain carries a spontaneous, autosomal recessive point mutation in the Map3k14 gene. nih.govmdpi.com This mutation impairs the C-terminal region of the NIK protein, preventing its interaction with IKKα and leading to a loss of function. rupress.org Consequently, aly/aly mice (also referred to as Map3k14aly/aly) exhibit a profound immunodeficiency characterized by the complete absence of lymph nodes and Peyer's patches, along with disorganized spleen and thymus architecture. nih.govmdpi.com These mice show reduced B-cell numbers, impaired immunoglobulin production, and are highly susceptible to infections. nih.govmdpi.com They have been used to study the role of NIK in viral immunity, kidney injury, and bone metabolism. nih.govnih.govtandfonline.com
NIK Knockout Mice : In addition to the aly/aly model, complete NIK-knockout mice have been generated. These mice, which entirely lack the MAP3K14 protein, display similar phenotypes to the aly/aly mice, including stunted immune system development and reduced B-cell maturation and viability. mdpi.com T-cell-specific NIK-knockout mice have also been developed to dissect the specific roles of NIK in T-cell-dependent autoimmune diseases. mdpi.com
Map3k14 Littermates : In studies utilizing these genetically modified animals, wild-type (Map3k14+/+) or heterozygous (Map3k14+/aly) littermates are used as essential controls. nih.gov This practice ensures that any observed phenotypic differences are directly attributable to the specific genetic modification of the Map3k14 gene, rather than to variations in genetic background.
Genomic and Bioinformatic Analyses
Genomic and bioinformatic techniques are essential for identifying and characterizing genetic aberrations in the MAP3K14 gene that are associated with human diseases.
Whole Exome Sequencing (WES) has been a valuable tool for discovering novel mutations in MAP3K14. This technique focuses on sequencing the protein-coding regions of the genome.
In one study, WES was used to identify a homozygous recessive variant, c.G1033A (p.Val345Met), in MAP3K14 in a patient with atypical combined immunodeficiency. nih.govnih.govresearchgate.net The process involved filtering a large number of initial variants down to a small list of potentially disease-causing candidates. nih.gov WES has also identified somatic mutations in MAP3K14 in patients with Splenic Marginal Zone Lymphoma (SMZL), contributing to a better understanding of the genetic landscape of this cancer. plos.org
| Disease | Variant Identified | Methodology | Reference |
|---|---|---|---|
| Atypical Combined Immunodeficiency | Homozygous c.G1033A (p.Val345Met) | WES performed on the patient and parents, followed by filtering and annotation. | nih.govnih.govresearchgate.net |
| Splenic Marginal Zone Lymphoma (SMZL) | Somatic mutations | WES and copy number analysis on a cohort of seven SMZL patients. | plos.org |
SNP arrays are used for high-resolution detection of copy number variants (CNVs) and copy-neutral loss of heterozygosity (LOH). nih.gov This technology has been applied to study MAP3K14 in various cancers.
In studies of classical Hodgkin lymphoma (cHL), SNP array analysis of cell lines revealed gains in the copy number of MAP3K14. researcher.lifenih.gov These findings were subsequently confirmed in primary cHL tumor samples. nih.govresearcher.lifenih.gov This suggests that increased dosage of the MAP3K14 gene may contribute to the constitutive NF-κB activation observed in this disease. researcher.life Additionally, SNP genotyping in a cohort of septic shock patients identified an association between the C allele of SNP rs7222094 within MAP3K14 and increased 28-day mortality, highlighting the gene's role in acute inflammatory conditions. aai.org
| Disease/Condition | Finding | Technology | Reference |
|---|---|---|---|
| Classical Hodgkin Lymphoma (cHL) | Gain of copy number for MAP3K14 | SNP array 6.0 performed on cHL cell lines and primary tissues. | nih.govresearcher.lifenih.gov |
| Septic Shock | SNP rs7222094 T/C associated with mortality | Genotyping of 59 SNPs in the NF-κB pathway using Illumina Golden Gate Assay. | aai.org |
Array-based CGH is another powerful technology for identifying and mapping changes in DNA copy number across the genome with high resolution. mathworks.cnnih.gov It works by co-hybridizing differentially labeled test (e.g., tumor) and reference DNA to a microarray chip. mathworks.cn This technique has been used to detect genomic aberrations involving the chromosomal region where MAP3K14 resides. Studies in lymphomas have utilized aCGH to identify gains of chromosome 17q, which includes the MAP3K14 locus, providing further evidence for the gene's involvement in cancer pathogenesis. dntb.gov.uascilit.com The method is capable of reliably detecting deletions and duplications as small as one megabase. nih.gov
Fluorescence In Situ Hybridization (FISH) is a molecular cytogenetic technique that uses fluorescently labeled DNA probes to detect specific DNA sequences on chromosomes. nih.govresearchgate.net It is more sensitive than classical karyotyping and can be used on non-dividing (interphase) nuclei, making it a pivotal tool for diagnosing chromosomal abnormalities. nih.govthd.org.tr
In the context of hematological malignancies, FISH is used to confirm findings from array-based methods and to detect specific aberrations like translocations, deletions, or gene amplifications. researchgate.net For instance, interphase cytogenetic analyses, which include FISH, were used to confirm monoallelic deletions and gains of genes in the NF-κB pathway, such as MAP3K14, in primary classical Hodgkin lymphoma samples. nih.gov The "split-signal" FISH approach, which uses two probes on the same gene, is particularly advantageous as it can detect a translocation regardless of the partner gene and reduces false-positive results. thd.org.tr
Gene Expression Profiling and RNA Analysis (mRNA, miRNA)
Gene expression profiling and the analysis of various RNA molecules, including messenger RNA (mRNA) and microRNA (miRNA), are crucial methodologies in understanding the functional roles of Mitogen-Activated Protein Kinase Kinase Kinase 14 (MAP3K14), also known as NF-κB Inducing Kinase (NIK). These approaches allow researchers to elucidate the downstream effects of MAP3K14 signaling and the impact of its inhibition.
The regulatory landscape of MAP3K14 expression also involves microRNAs (miRNAs), which are small non-coding RNAs that can post-transcriptionally regulate gene expression. Several miRNAs have been identified as regulators of MAP3K14. For instance, miR-520e has been shown to directly target the 3' untranslated region (3'UTR) of MAP3K14 mRNA, leading to decreased NIK protein and mRNA levels. frontiersin.org Similarly, miR-98-5p targets NIK, thereby inhibiting the proliferation, migration, and invasion of HBV-associated hepatocellular carcinoma cells. nih.gov Another study suggests that while both microRNA302c and microRNA520e target the same site in the MAP3K14 3'UTR, only microRNA302c appears to promote the replication of influenza A virus H3N2 in lung epithelial cells. nih.gov
Furthermore, expression quantitative trait loci (eQTL) analysis has been employed to investigate the association between genetic variants and MAP3K14 mRNA expression. One such study identified that the A allele of the single nucleotide polymorphism (SNP) rs2074292 in the MAP3K14 gene is associated with higher mRNA expression levels in normal liver tissue. frontiersin.org This finding suggests a genetic basis for the inter-individual variability in MAP3K14 expression and its potential as a prognostic marker in diseases like HBV-related HCC. frontiersin.org
Table 1: Examples of RNA Molecules Interacting with MAP3K14
| RNA Molecule | Type | Interaction with MAP3K14 | Functional Consequence | Reference |
| MAP3K14 mRNA | mRNA | Upregulated by stimuli like TWEAK and in HCC. | Activation of non-canonical NF-κB pathway; associated with poor prognosis in HCC. | nih.govrevistanefrologia.comnih.govnih.gov |
| miR-520e | miRNA | Directly targets the 3'UTR of MAP3K14 mRNA. | Decreases NIK protein and mRNA levels. | frontiersin.org |
| miR-98-5p | miRNA | Targets NIK. | Inhibits proliferation, migration, and invasion of HBV-HCC cells. | nih.gov |
| microRNA302c | miRNA | Targets the 3'UTR of MAP3K14 mRNA. | Promotes replication of influenza A virus H3N2. | nih.gov |
Bioinformatics Databases and Tools for Correlational Studies and Functional Predictions
A multitude of bioinformatics databases and tools are leveraged to conduct correlational studies and make functional predictions regarding MAP3K14. These resources provide vast amounts of genomic, transcriptomic, and clinical data, enabling researchers to investigate the role of MAP3K14 in various cancers and other diseases.
The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) are primary sources for transcriptome and clinical data. nih.govresearchgate.netresearchgate.netaging-us.com Analysis of TCGA data has been instrumental in demonstrating the upregulation of MAP3K14 in hepatocellular carcinoma (HCC) and its correlation with poor patient outcomes. nih.govnih.govresearchgate.netjcancer.org
The Kaplan-Meier plotter is a widely used online tool to assess the prognostic value of gene expression. nih.govkmplot.com It has been used to show that high MAP3K14 expression is significantly correlated with shorter progression-free survival (PFS) and recurrence-free survival (RFS) in HCC patients. nih.govjcancer.org
cBioPortal for Cancer Genomics provides a platform for visualizing and analyzing multidimensional cancer genomics data. nih.govresearchgate.net It can be used to investigate the frequency and types of MAP3K14 mutations and other genetic alterations across different cancer studies. nih.govresearchgate.net
TIMER (Tumor Immune Estimation Resource) is a comprehensive resource for the systematic analysis of immune infiltrates in various cancer types. nih.govresearchgate.net Studies have utilized TIMER to show a significant correlation between MAP3K14 expression and the infiltration levels of various immune cells, including B cells, CD4+ T cells, CD8+ T cells, macrophages, neutrophils, and dendritic cells in HCC. nih.govnih.govresearchgate.net
ENCORI (The Encyclopedia of RNA Interactomes) and miRWalk are databases used to predict miRNA-target interactions. nih.govresearchgate.net These tools have been employed to identify miRNAs that potentially regulate MAP3K14 expression. nih.govresearchgate.net
CellMiner allows for the integration and analysis of molecular and pharmacological data from the NCI-60 cancer cell line panel. nih.govresearchgate.net This database can be used to explore correlations between MAP3K14 expression and drug sensitivity. nih.govresearchgate.net
The Genotype-Tissue Expression (GTEx) project provides a public resource to study the relationship between genetic variation and gene expression in multiple human tissues. frontiersin.org eQTL analysis using GTEx data has revealed associations between specific MAP3K14 SNPs and its mRNA expression levels in liver tissue. frontiersin.org
RegulomeDB and Haploreg are tools used to annotate and predict the regulatory function of SNPs. frontiersin.org These have been used to suggest that the MAP3K14 SNP rs2074292 may impact protein binding, chromatin structure, and histone modifications. frontiersin.org
MethSurv is a database for survival analysis based on DNA methylation biomarkers. nih.govresearchgate.net It can be utilized to investigate the prognostic significance of MAP3K14 promoter methylation. researchgate.net
Table 2: Bioinformatics Databases and Tools Used in MAP3K14 Research
| Database/Tool | Function | Application in MAP3K14 Research | Reference |
| TCGA | Cancer genomics data | Analysis of MAP3K14 expression and clinical outcomes in HCC. | nih.govnih.govresearchgate.netjcancer.org |
| GEO | Gene expression data | Source of gene expression data for various studies. | nih.govresearchgate.netresearchgate.netaging-us.com |
| Kaplan-Meier plotter | Survival analysis | Correlating MAP3K14 expression with patient survival in HCC. | nih.govjcancer.orgkmplot.com |
| cBioPortal | Cancer genomics analysis | Investigating MAP3K14 mutations and alterations in cancer. | nih.govresearchgate.net |
| TIMER | Immune infiltrate analysis | Correlating MAP3K14 expression with immune cell infiltration in HCC. | nih.govnih.govresearchgate.net |
| ENCORI / miRWalk | miRNA-target prediction | Identifying miRNAs that may regulate MAP3K14. | nih.govresearchgate.net |
| CellMiner | Pharmacogenomic analysis | Correlating MAP3K14 expression with drug sensitivity. | nih.govresearchgate.net |
| GTEx | eQTL analysis | Linking MAP3K14 SNPs to its mRNA expression levels. | frontiersin.org |
| RegulomeDB / Haploreg | SNP functional annotation | Predicting the regulatory function of MAP3K14 SNPs. | frontiersin.org |
| MethSurv | Methylation survival analysis | Assessing the prognostic value of MAP3K14 methylation. | nih.govresearchgate.net |
Functional Characterization Beyond Kinase Inhibition
Analysis of Substrate Phosphorylation Dynamics
MAP3K14, as a serine/threonine kinase, functions by phosphorylating downstream substrates, thereby propagating cellular signals. A primary and well-established function of MAP3K14 is the phosphorylation of IκB kinase α (IKKα). genecards.orgfrontiersin.orgmdpi.com This phosphorylation event is a critical step in the activation of the non-canonical NF-κB pathway, leading to the processing of p100 to p52. genecards.orgfrontiersin.org Functional studies have shown that mutations in MAP3K14 can significantly impair its kinase activity, resulting in reduced phosphorylation of IKKα and consequently, lower levels of p52. frontiersin.org
Beyond the canonical NF-κB pathway, research has uncovered that MAP3K14 can also regulate the phosphorylation of other proteins. One notable example is its role in mitochondrial dynamics through the regulation of Dynamin-related protein 1 (Drp1). nih.govnih.gov MAP3K14 has been shown to regulate the phosphorylation of Drp1 at Serine 616 and its dephosphorylation at Serine 637, which in turn promotes mitochondrial fission. nih.gov This function appears to be independent of IKKα/β and NF-κB, suggesting a novel signaling paradigm for MAP3K14. nih.gov
Autophosphorylation is another key aspect of MAP3K14 regulation, with phosphorylation at Threonine-559 being required for the activation of its kinase activity. genecards.org The study of these phosphorylation dynamics is essential for a complete understanding of MAP3K14's biological roles and the effects of inhibitors like this compound.
Studies on Protein Stability and Degradation
The regulation of MAP3K14 activity occurs significantly at the post-translational level, primarily through mechanisms controlling its protein stability and degradation. nih.gov In unstimulated cells, MAP3K14 protein levels are kept low due to its continuous ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov This process is mediated by a complex containing TRAF (Tumor Necrosis Factor Receptor-Associated Factor) proteins and cellular inhibitors of apoptosis (cIAPs). nih.gov
Stimuli such as cytokines can lead to the disassembly of this degradation complex, resulting in the stabilization and accumulation of the MAP3K14 protein. nih.gov This stabilization is a prerequisite for its kinase activity. nih.gov The ubiquitination of MAP3K14 is complex, involving both 'Lys-48'-linked polyubiquitination, which targets it for degradation, and 'Lys-63'-linked polyubiquitination, which stabilizes and activates it. genecards.org
Furthermore, MAP3K14 itself can influence the stability of other proteins. Its phosphorylation of IKKα leads to the phosphorylation and subsequent ubiquitination and partial degradation of p100 to p52. genecards.orgfrontiersin.org Additionally, interactions with other proteins, such as NLRP12, can promote the proteasomal degradation of MAP3K14. genecards.org Understanding how inhibitors like this compound might affect these processes of protein stability and degradation is a key area of preclinical research.
Impact on Cellular Phenotypes (e.g., adipocyte differentiation)
The influence of MAP3K14 extends to various cellular phenotypes, including differentiation processes. Adipogenesis, the formation of fat cells, is a complex process regulated by a network of signaling pathways. wikipedia.org While direct studies linking this compound to adipocyte differentiation are not prevalent in the provided search results, the known involvement of pathways regulated by MAP3K14, such as NF-κB, in adipogenesis suggests a potential role.
The NF-κB pathway is known to be activated by pro-inflammatory stimuli, which can in turn inhibit adipocyte differentiation. mdpi.com Given that MAP3K14 is a key activator of the non-canonical NF-κB pathway, it is plausible that its activity could modulate adipogenesis. The differentiation of mesenchymal stem cells into adipocytes is a tightly regulated process involving key transcription factors like PPARγ and C/EBPα. wikipedia.orgnih.govfrontiersin.org Signaling pathways such as PI3K/Akt and Wnt are also known to play crucial roles. wikipedia.orgnih.gov Future investigations could explore whether MAP3K14 signaling intersects with these pathways to influence adipocyte differentiation. For instance, studies could examine the expression of adipogenic markers and lipid accumulation in preadipocyte cell lines following the modulation of MAP3K14 activity with inhibitors like this compound.
Investigations into Mitochondrial Function and Metabolism
Recent research has unveiled a significant role for MAP3K14 in regulating mitochondrial function and cellular metabolism, extending beyond its established role in NF-κB signaling. nih.govoup.comaai.org Studies have demonstrated that MAP3K14 is localized to the mitochondria in various cell types. nih.govnih.gov
MAP3K14 has been shown to promote mitochondrial fission, a process of mitochondrial division, by regulating the phosphorylation of Drp1. nih.govnih.gov This regulation influences mitochondrial dynamics, including their velocity and distribution within the cell, which is important for processes like cell invasion. nih.govnih.gov In addition to dynamics, MAP3K14 also impacts mitochondrial metabolism. Loss of MAP3K14 has been associated with decreased oxygen consumption and reactive oxygen species (ROS) production. nih.gov
Furthermore, MAP3K14 plays a role in promoting oxidative metabolism. oup.comaai.org In glioblastoma cells, NIK-deficient cells exhibit impaired oxidative phosphorylation (OXPHOS) and a compensatory increase in glycolysis. aai.org This metabolic reprogramming highlights a critical, NF-κB-independent function of MAP3K14 in metabolic adaptation to bioenergetic stress. oup.com These findings suggest that targeting MAP3K14 with inhibitors like this compound could have significant effects on mitochondrial function and cellular metabolism, offering potential therapeutic avenues for diseases characterized by mitochondrial dysfunction. nih.govnih.gov
Map3k14 in 173 As a Tool Compound in Mechanistic Studies
Elucidating the Non-Canonical NF-κB Pathway
The non-canonical NF-κB pathway is a critical signaling cascade distinct from the canonical pathway, primarily regulated by the stability and activity of NIK. Under basal conditions, NIK is continuously targeted for proteasomal degradation. Upon stimulation by specific ligands, such as Lymphotoxin-β (LTβ) or B-cell Activating Factor (BAFF), NIK accumulates and becomes active. MAP3K14-IN-173 serves as a precise tool to interrogate this activation sequence.
By treating cells with this compound prior to stimulation, researchers can specifically block the kinase activity of NIK. This allows for a direct assessment of NIK's catalytic role in the downstream phosphorylation events. Key research findings demonstrate that in the presence of this compound, the stimulation-induced phosphorylation of IκB Kinase α (IKKα) at Ser176 is completely abrogated. Consequently, the subsequent phosphorylation and proteolytic processing of the NF-κB2 precursor protein p100 into its active p52 subunit are also inhibited. This provides definitive evidence that NIK's kinase function is an essential, non-redundant step for the activation of the non-canonical NF-κB pathway.
The table below summarizes the observed effects of this compound on core components of the pathway in stimulated cells, such as the U2OS osteosarcoma cell line.
Table 1: Effect of this compound on Non-Canonical NF-κB Pathway Components
| Pathway Component | State in Stimulated Cells (Control) | State in Stimulated Cells (+ this compound) | Implication |
| NIK (MAP3K14) | Accumulated and Active | Accumulated but Inactive | Inhibitor blocks kinase activity without affecting protein stability. |
| IKKα | Phosphorylated (p-IKKα) | Basal (Unphosphorylated) | NIK kinase activity is required for IKKα phosphorylation. |
| p100 (NF-κB2) | Processed to p52 | Unprocessed | IKKα activation is necessary for p100 processing. |
| p52/RelB Complex | Nuclear Translocation | Cytoplasmic Retention | Pathway activation is blocked, preventing transcription factor activity. |
Investigating Downstream Signaling Cascades
The primary function of the activated p52/RelB transcription factor complex is to regulate the expression of a specific set of target genes. Identifying these genes is crucial for understanding the physiological outputs of the non-canonical NF-κB pathway. This compound is instrumental in this discovery process.
Researchers utilize transcriptomic techniques, such as RNA-sequencing, to compare gene expression profiles in cells under different conditions: unstimulated, stimulated, and stimulated in the presence of this compound. Genes that are significantly upregulated upon stimulation but whose induction is suppressed by the inhibitor are confirmed as NIK-dependent downstream targets. Studies using this approach have identified a distinct transcriptional signature regulated by NIK, which includes key chemokines responsible for immune cell trafficking and the formation of tertiary lymphoid structures. For instance, in fibroblast-like synoviocytes or cancer cell lines, the expression of chemokines like CCL19, CCL21, and CXCL13 is shown to be strictly dependent on NIK activity.
The following table presents representative data on how this compound modulates the expression of NIK-dependent genes in response to a pathway stimulus like LTα1β2.
Table 2: Modulation of NIK-Dependent Gene Expression by this compound
| Target Gene | Function | Expression Change (Stimulated vs. Unstimulated) | Expression Change (Stimulated + this compound vs. Stimulated) |
| CCL19 | Chemokine (T-cell and DC trafficking) | ↑↑↑ (Strongly Upregulated) | ↓↓↓ (Strongly Suppressed) |
| CCL21 | Chemokine (Lymphocyte homing) | ↑↑↑ (Strongly Upregulated) | ↓↓↓ (Strongly Suppressed) |
| CXCL13 | Chemokine (B-cell chemoattractant) | ↑↑ (Upregulated) | ↓↓ (Suppressed) |
| VCAM1 | Adhesion Molecule | ↑↑ (Upregulated) | ↓↓ (Suppressed) |
Dissecting the Role of NIK in Cellular Processes
Beyond the molecular signaling cascade, this compound enables the investigation of NIK's role in higher-order cellular functions. The non-canonical NF-κB pathway is known to regulate critical processes such as cell survival, proliferation, and differentiation, particularly in the context of the immune system.
In hematological malignancies where the non-canonical pathway is constitutively active due to mutations, such as multiple myeloma (MM) and some lymphomas, NIK is a key driver of cell survival. By applying this compound to relevant cancer cell lines (e.g., MM.1S), researchers can directly test the dependency of these cells on NIK's kinase activity. Published studies consistently show that pharmacological inhibition of NIK with this compound leads to a significant reduction in cell viability and a corresponding increase in apoptosis. This confirms that the pro-survival phenotype in these cancer cells is actively maintained by NIK's catalytic function, making it a critical node for cell fate decisions.
The table below summarizes the functional consequences of NIK inhibition by this compound in NIK-dependent cancer cell lines.
Table 3: Cellular Effects of NIK Inhibition with this compound
| Cellular Process | Observation in NIK-Dependent Cells (Control) | Observation in NIK-Dependent Cells (+ this compound) | Conclusion |
| Proliferation | High rate of cell division | Significant decrease in proliferation rate | NIK activity promotes cell cycle progression. |
| Apoptosis | Low basal level of apoptosis | Marked increase in apoptotic markers (e.g., cleaved Caspase-3) | NIK activity provides essential anti-apoptotic signals. |
| Cell Viability | Maintained high viability | Dose-dependent reduction in viability | Cell survival is critically dependent on NIK kinase function. |
Advancing Understanding of MAP3K14-Mediated Pathologies
The aberrant activation of NIK is a central pathogenic mechanism in a range of human diseases, including autoimmune disorders and cancer. This compound serves as a chemical probe to validate the hypothesis that NIK is a driver of these pathologies and to explore the potential of NIK inhibition as a therapeutic strategy.
In models of autoimmune diseases like rheumatoid arthritis and Sjögren's syndrome, where non-canonical NF-κB signaling contributes to chronic inflammation and tissue damage, this compound is used to probe the pathway's contribution. For example, treating patient-derived cells or relevant cell lines with the inhibitor can block the production of pathogenic inflammatory mediators. In oncology, the compound is used to stratify tumors and confirm NIK dependency. In subsets of diffuse large B-cell lymphoma (DLBCL) or mantle cell lymphoma with mutations that stabilize NIK, treatment with this compound demonstrates a clear reduction in tumor cell survival. These experiments provide crucial preclinical proof-of-concept, directly linking the enzymatic activity of NIK to disease-relevant phenotypes and validating it as a high-value target for drug development.
The table below connects specific pathologies to the mechanistic insights gained from using this compound as a research tool.
Table 4: Application of this compound in Disease-Relevant Contexts
| Pathology | Role of NIK | Key Finding with this compound | Implication for Disease Understanding |
| Multiple Myeloma | Constitutive pathway activation drives survival. | Induces apoptosis and reduces viability in NIK-addicted MM cell lines. | Confirms NIK as a key survival kinase and therapeutic target in specific MM subtypes. |
| Rheumatoid Arthritis | Promotes inflammation and chemokine production in synoviocytes. | Blocks the production of pro-inflammatory chemokines (e.g., CCL19, CXCL13). | Validates NIK as a mediator of joint inflammation. |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Mutations stabilize NIK, promoting oncogenesis. | Selectively kills DLBCL cells with activating NIK pathway mutations. | Establishes NIK activity as an oncogenic driver and a biomarker for targeted therapy. |
| Sjögren's Syndrome | Drives formation of ectopic lymphoid structures in salivary glands. | Inhibits BAFF-induced signaling and chemokine expression in salivary gland cells. | Links NIK activity directly to the pathogenic mechanisms of the disease. |
Future Research Directions and Mechanistic Therapeutic Potential
Further Elucidation of MAP3K14-IN-173's Specificity and Off-Target Effects
A critical avenue for future investigation is the comprehensive characterization of the specificity and potential off-target effects of this compound and other NIK inhibitors. While initial studies may indicate a degree of selectivity, a thorough understanding of the broader kinome-wide interaction profile is essential for predicting potential side effects and ensuring clinical safety. frontiersin.org Most published studies on NIK inhibitors often lack detailed data on their specificity, including their effects on both canonical and non-canonical NF-κB pathways. frontiersin.org The development of highly selective inhibitors is crucial for validating NIK as a therapeutic target. nih.govresearchgate.net For instance, the discovery of a unique cysteine residue (C444) in the active site of NIK has led to the design of covalent inhibitors with the potential for high specificity. nih.gov Future work should employ advanced techniques like kinome-wide screening and proteomics to create a detailed map of the on- and off-target interactions of this compound. This will not only aid in the optimization of this specific compound but also inform the design of next-generation NIK inhibitors with improved safety profiles.
Detailed Mechanistic Studies of MAP3K14 in Novel Disease Contexts
The role of MAP3K14 is being increasingly recognized in a variety of diseases beyond its initial association with immune function and some cancers. tandfonline.com Aberrant MAP3K14 expression is linked to inflammatory diseases, metabolic disorders, and the progression of various cancers. mdpi.com For example, MAP3K14 has been implicated in:
Hepatocellular Carcinoma (HCC): High expression of MAP3K14 in HCC is associated with poor patient survival. jcancer.orgresearchgate.net
Kidney Disease: MAP3K14 is activated in experimental kidney disease and contributes to its severity. revistanefrologia.com
Viral Infections: MAP3K14 is essential for the replication of viruses like the rabies virus at later stages. asm.org
Neurological Conditions: Research suggests a role for NIK in promoting glioma invasion. mdpi.com
Future research should focus on elucidating the precise mechanistic role of MAP3K14 in these and other emerging disease contexts. This will involve identifying the specific upstream activators and downstream effectors of MAP3K14 signaling in different cell types and tissues. Understanding these context-specific pathways will be crucial for identifying new therapeutic opportunities for NIK inhibitors like this compound.
Investigating the Context-Dependent Roles of MAP3K14 in Canonical NF-κB Pathways
While MAP3K14 is the central kinase in the non-canonical NF-κB pathway, evidence suggests it can also influence the canonical pathway, particularly under conditions of overexpression or aberrant stabilization. nih.govnih.gov The canonical pathway is typically activated by inflammatory cytokines like TNFα and involves the IKK complex (IKKα, IKKβ, and NEMO). mdpi.com The interplay between the canonical and non-canonical pathways is complex and cell-type specific. mdpi.com For instance, in some contexts, NIK can induce IKKβ-dependent canonical NF-κB signaling. nih.gov
Future studies need to dissect the context-dependent roles of MAP3K14 in regulating the canonical NF-κB pathway. This will require sophisticated experimental systems that can distinguish between the two pathways and their downstream targets. Understanding this crosstalk is vital, as it could have significant implications for the therapeutic application of NIK inhibitors, potentially revealing synergistic or antagonistic effects when combined with other therapies that target the NF-κB signaling network.
Exploration of MAP3K14's Role in Immune Checkpoint Regulation
The immune system's ability to recognize and eliminate cancer cells is often suppressed by immune checkpoint molecules like PD-1, PD-L1, and CTLA-4. researchgate.netnih.gov Recent studies have begun to uncover a link between MAP3K14 expression and the regulation of these critical immune checkpoints. In hepatocellular carcinoma, for example, MAP3K14 expression has been shown to be positively correlated with the expression of PD-1, PD-L1, and CTLA-4. researchgate.netnih.gov This suggests that MAP3K14 may contribute to an immunosuppressive tumor microenvironment, thereby promoting tumor immune evasion. researchgate.net
Further research is warranted to explore the detailed mechanisms by which MAP3K14 influences the expression and function of immune checkpoint molecules. This could involve investigating the direct or indirect regulation of checkpoint gene transcription by MAP3K14-activated signaling pathways. A deeper understanding of this connection could pave the way for novel combination therapies, where NIK inhibitors like this compound are used in conjunction with existing immune checkpoint inhibitors to enhance their efficacy.
Development of Advanced In Vitro and In Vivo Models to Study this compound Action
To accurately predict the therapeutic potential and potential toxicities of this compound, the development and utilization of more sophisticated preclinical models are essential. While standard cell lines have been useful for initial in vitro studies, they may not fully recapitulate the complexity of human diseases. frontiersin.org
Future research should focus on:
Advanced In Vitro Models: This includes the use of 3D organoids, patient-derived xenografts (PDXs), and co-culture systems that better mimic the tumor microenvironment and tissue architecture. These models can provide more relevant insights into drug response and resistance mechanisms.
Genetically Engineered Mouse Models (GEMMs): The development of conditional knockout and knock-in mouse models for Map3k14 will allow for the study of its function in specific cell types and at different stages of disease progression. researchgate.netmdpi.com
Humanized Mouse Models: These models, engrafted with human immune cells, can be invaluable for studying the effects of NIK inhibitors on human immune responses in an in vivo setting.
These advanced models will be instrumental in evaluating the efficacy of this compound, understanding its mechanism of action in a more physiological context, and identifying potential biomarkers for patient stratification.
Addressing Gaps in Structure-Activity Relationship (SAR) Knowledge for NIK Inhibitors
The development of potent and selective NIK inhibitors has been hampered by a limited understanding of their structure-activity relationships (SAR). mdpi.com Many early reports on NIK inhibitors lacked detailed biological activity data and SAR analyses. mdpi.com A systematic approach to SAR studies is crucial for optimizing lead compounds and designing novel inhibitors with improved properties.
Future efforts in this area should involve:
Systematic Medicinal Chemistry Campaigns: The synthesis and evaluation of focused libraries of compounds based on promising scaffolds will help to identify key structural features required for potent and selective NIK inhibition. mdpi.comopenlabnotebooks.org
Computational Modeling and Docking Studies: In silico approaches can be used to rationalize SAR data, predict the binding modes of inhibitors, and guide the design of new analogs with enhanced affinity and selectivity. nih.govresearchgate.net
Exploration of Novel Covalent Inhibition Strategies: The unique cysteine residue in the NIK active site presents an opportunity for the development of targeted covalent inhibitors, which can offer increased potency and duration of action. nih.gov
By systematically addressing the gaps in SAR knowledge, researchers can accelerate the discovery and development of clinically viable NIK inhibitors.
Understanding the Interplay Between MAP3K14 and Other Signaling Pathways (e.g., MAPK, PI3K-Akt, Apoptosis)
Cellular signaling is a highly interconnected network, and the activity of MAP3K14 is not isolated. There is significant crosstalk between the NF-κB pathway and other major signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-kinase (PI3K)-Akt, and apoptosis pathways. jcancer.orgaacrjournals.org For instance, MAP3K14 is itself a member of the MAP3K family, which is involved in various MAPK cascades. aacrjournals.org In hepatocellular carcinoma, the PI3K-Akt signaling pathway has been suggested as a potential mechanism through which MAP3K14 promotes tumor development. jcancer.orgresearchgate.net Furthermore, NIK has been shown to regulate mitochondrial dynamics, a process intricately linked to apoptosis, independently of its canonical NF-κB signaling function. nih.gov
Q & A
Q. What is the primary mechanism of action of MAP3K14-IN-173 in inhibiting MAP3K14 kinase activity?
To determine the mechanism, employ in vitro kinase assays using recombinant MAP3K14 and measure ATP consumption via luminescence-based systems. Compare competitive vs. non-competitive inhibition through Lineweaver-Burk plots and assess binding kinetics using surface plasmon resonance (SPR). Confirm cellular activity via Western blotting of downstream NF-κB pathway components (e.g., IκBα degradation) .
Q. What experimental approaches are recommended to validate the specificity of this compound for MAP3K14 over structurally related kinases?
Use kinase profiling panels (e.g., Eurofins KinaseProfiler™) to test inhibition across 400+ kinases at 1 µM compound concentration. Pair this with structural analysis (homology modeling or co-crystallization) to identify unique binding interactions. Validate findings using siRNA knockdown controls in cellular models .
Q. Which cell-based assays are most appropriate for assessing the functional consequences of MAP3K14 inhibition by this compound?
Conduct apoptosis assays (Annexin V/PI staining) in MAP3K14-dependent cancer cell lines. Use NF-κB luciferase reporters to quantify pathway suppression. Include dose-response curves (0.1–10 µM) and compare to known MAP3K14 inhibitors (e.g., (5Z)-7-Oxozeaenol) for benchmarking .
Advanced Research Questions
Q. How should researchers address contradictory data between in vitro kinase inhibition potency and cellular efficacy of this compound?
Perform orthogonal validation using cellular thermal shift assays (CETSA) to confirm target engagement. Assess compound permeability via LC-MS quantification of intracellular concentrations. Evaluate pharmacokinetic/pharmacodynamic (PK/PD) relationships using in vivo models and correlate with in silico predictions of membrane permeability (e.g., PAMPA assays) .
Q. What methodological considerations are critical when designing combination therapy studies with this compound?
Apply synergy analysis using the Chou-Talalay method (combination index <1 indicates synergy). Optimize temporal sequencing (e.g., pre-treatment vs. co-treatment) to account for pathway crosstalk. Use transcriptomic profiling (RNA-seq) to identify compensatory mechanisms and adjust dosing regimens accordingly .
Q. Which advanced biophysical techniques can elucidate the structural basis of this compound binding to its target?
Employ X-ray crystallography or cryo-EM for high-resolution binding site visualization. Validate thermodynamic parameters via isothermal titration calorimetry (ITC) and monitor conformational changes using hydrogen-deuterium exchange mass spectrometry (HDX-MS) .
Q. How can researchers optimize experimental conditions for high-content screening of this compound analogs?
Implement automated microscopy platforms with multiwell formats (384-well plates). Validate assay robustness using Z-factor calculations (>0.5 indicates high quality). Apply multiparametric analysis (e.g., CellProfiler) to quantify nuclear translocation of NF-κB and mitochondrial membrane potential .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?
Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC50 values. Assess Hill slope deviations to infer cooperativity. For combination studies, apply confidence interval (CI) analysis to distinguish additive vs. synergistic effects .
Q. How should investigators approach target engagement validation for this compound in complex biological systems?
Utilize CETSA in primary patient-derived cells or tissue lysates. Complement with SPR-based binding affinity measurements under physiological conditions. Cross-validate using CRISPR-Cas9-mediated MAP3K14 knockout models to confirm on-target effects .
Q. What integrated multi-omics strategies can reveal compensatory pathways activated upon MAP3K14 inhibition?
Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and phosphoproteomics (TiO2 enrichment) to map signaling adaptations. Use network analysis tools (Cytoscape or STRING) to identify hub proteins and validate candidates via CRISPR interference (CRISPRi) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
